(Z)-6-[(1S,2R,3R,4R)-3-[[(4-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ono-NT 125 is a compound known for its unique properties and applications in various fields, particularly in the treatment of advanced solid tumors. It is an investigational, autologous, fully-individualized, multi-specific TCR therapy targeting neoantigens for the treatment of advanced solid tumors . This compound is designed to contain up to five distinct neoantigen-specific TCRs per patient in a single cell product of highly functional engineered T cells .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Ono-NT 125 are not widely documented in public sources. it is known that the compound is produced through advanced biotechnological methods involving the engineering of T cells to express specific TCRs that target neoantigens . Industrial production methods likely involve sophisticated cell culture techniques and genetic engineering to ensure the precise expression of the desired TCRs.
Analyse Chemischer Reaktionen
Ono-NT 125 undergoes various chemical reactions, primarily involving the interaction of its TCRs with neoantigens presented by HLA class I and HLA class II molecules . The major products formed from these reactions are the targeted destruction of cancer cells expressing the specific neoantigens. Common reagents and conditions used in these reactions include the engineered T cells and the specific neoantigens they target.
Wissenschaftliche Forschungsanwendungen
Ono-NT 125 has significant applications in scientific research, particularly in the fields of oncology and immunotherapy. It is used in the treatment of advanced solid tumors by targeting neoantigens specific to each individual cancer patient . This approach aims to reduce the probability of antigen escape and potentially maximize the depth and durability of clinical responses in a patient population with difficult-to-treat tumors and high unmet need . Additionally, Ono-NT 125 is being evaluated for its safety and clinical activity as a potential new treatment option for patients with recurrent and metastatic solid tumors .
Wirkmechanismus
The mechanism of action of Ono-NT 125 involves the targeting of neoantigens presented by HLA class I and HLA class II molecules on the surface of cancer cells . The engineered T cells express specific TCRs that recognize and bind to these neoantigens, leading to the targeted destruction of the cancer cells. This process involves the activation of the T cells and the subsequent release of cytotoxic molecules that induce apoptosis in the cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ono-NT 125 is unique in its fully-individualized approach to TCR therapy, targeting multiple neoantigens specific to each individual cancer patient . Similar compounds include other TCR therapies that target neoantigens, but they may not offer the same level of individualization and multi-specificity. Some similar compounds include other TCR therapies developed by various biotechnology companies, but Ono-NT 125 stands out due to its ability to target up to five distinct neoantigens per patient .
Eigenschaften
CAS-Nummer |
121700-32-1 |
---|---|
Molekularformel |
C21H29NO4S |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
(Z)-6-[(1S,2R,3R,4R)-3-[[(4-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid |
InChI |
InChI=1S/C21H29NO4S/c1-15-7-11-18(12-8-15)27(25,26)22-14-20-17-10-9-16(13-17)19(20)5-3-2-4-6-21(23)24/h3,5,7-8,11-12,16-17,19-20,22H,2,4,6,9-10,13-14H2,1H3,(H,23,24)/b5-3-/t16-,17+,19-,20+/m0/s1 |
InChI-Schlüssel |
ZQUVNOMEXKWSRI-ZVQSNZPMSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C3CCC(C3)C2C=CCCCC(=O)O |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2/C=C\CCCC(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C3CCC(C3)C2C=CCCCC(=O)O |
Synonyme |
ONO-NT 026 ONO-NT 125 ONO-NT 125, (1R-(1alpha,2alpha(Z),3beta,4alpha))-isomer ONO-NT 125, (1S-(1alpha,2alpha(Z),3beta,4alpha))-isomer ONO-NT-026 ONO-NT-125 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.